2,6-Pyrazinediamine

CAS No.: 41536-80-5

Cat. No.: VC2138103

Molecular Formula: C4H6N4

Molecular Weight: 110.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41536-80-5 |

|---|---|

| Molecular Formula | C4H6N4 |

| Molecular Weight | 110.12 g/mol |

| IUPAC Name | pyrazine-2,6-diamine |

| Standard InChI | InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8) |

| Standard InChI Key | GYRUCENCQMAGLO-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(C=N1)N)N |

| Canonical SMILES | C1=C(N=C(C=N1)N)N |

Introduction

Physical and Chemical Properties

Structural Characteristics

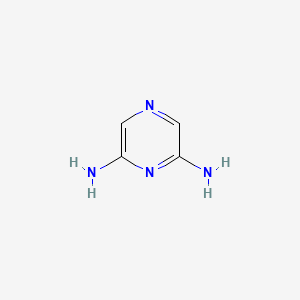

2,6-Pyrazinediamine features a planar geometry typical of aromatic systems, with the amino groups positioned symmetrically on opposite sides of the pyrazine ring. This symmetrical arrangement influences its crystalline packing and contributes to its physical properties. The compound's structure allows for extended hydrogen bonding networks in the solid state due to the presence of both hydrogen bond donors (NH₂ groups) and acceptors (ring nitrogen atoms) .

Identification Parameters

The compound has several key identification parameters that distinguish it from other related molecules:

Physicochemical Properties

2,6-Pyrazinediamine possesses several important physicochemical properties that determine its behavior in various environments and reactions:

The compound's relatively high melting and boiling points reflect the significant intermolecular forces present in its solid state, likely due to extensive hydrogen bonding between molecules . Its moderate LogP value (0.62) indicates a balance between hydrophilic and lipophilic properties, though it tends toward water solubility, especially in its salt forms .

Synthesis Methods

Conventional Synthesis Routes

The synthesis of 2,6-pyrazinediamine typically involves a two-step process: nitration of pyrazine derivatives followed by reduction of the resulting nitro groups to amines. The conventional synthetic approaches aim to selectively introduce amino functionalities at the desired 2 and 6 positions of the pyrazine ring. Several literature reports document various methodologies for this synthesis:

-

One approach involves the controlled nitration of pyrazine using mixed acid conditions (H₂SO₄/HNO₃), followed by catalytic hydrogenation of the dinitro intermediate.

-

Alternative methods may involve halogenation of pyrazine at the 2 and 6 positions, followed by amination reactions through nucleophilic aromatic substitution or copper/palladium-catalyzed coupling reactions.

-

Historical approaches documented by Schaaf and Spoerri in 1949 also contribute to the synthetic methodologies for this compound .

Recent Synthetic Developments

More recent synthetic approaches have focused on improving yield, selectivity, and environmental impact:

-

Zhao and Liu (2013) reported improved synthetic methods for 2,6-pyrazinediamine with enhanced yields and purity .

-

Shaw et al. (1980) documented alternative synthetic pathways that may offer advantages for specific applications .

These improvements in synthetic methodology have made 2,6-pyrazinediamine more accessible for research and development, facilitating its applications in various fields.

Applications and Research Findings

Pharmaceutical Applications

The nitrogen-rich structure of 2,6-pyrazinediamine makes it an attractive building block for drug design and development. Several pharmaceutical applications have been explored:

-

Enzyme Inhibitors: Derivatives of 2,6-pyrazinediamine have been investigated for their potential to inhibit specific enzymes involved in disease processes.

-

Antimicrobial Agents: The compound's derivatives show promise as antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .

-

Antitumor Properties: Research has indicated potential antitumor activities of certain 2,6-pyrazinediamine derivatives, making them candidates for cancer treatment studies .

-

Medicinal Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules with biological activity .

Materials Science Applications

Beyond pharmaceutical applications, 2,6-pyrazinediamine has found utility in materials science:

-

Polymer Precursors: The bifunctional nature of the molecule, with two reactive amino groups, makes it useful in polymer chemistry as a monomer or cross-linking agent.

-

Coordination Complexes: The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic or material applications.

-

Advanced Materials: Its unique electronic properties contribute to its potential use in developing advanced materials with specific optical or electronic characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume